![molecular formula C11H13N3 B1491307 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile CAS No. 2098046-22-9](/img/structure/B1491307.png)
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
描述
“2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C11H13N3. It is part of the pyrano[2,3-c]pyrazole class of compounds, which have been synthesized through green methodologies and are known for their diverse structural significance and biological activities .
Synthesis Analysis
The synthesis of pyrano[2,3-c]pyrazole derivatives, including “this compound”, has been achieved through multicomponent reactions. These reactions involve aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites have been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrano[2,3-c]pyrazole derivatives include a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction can be carried out under solvent-free conditions, which is beneficial for the environment .安全和危害
未来方向
The future directions in the field of pyrano[2,3-c]pyrazole derivatives synthesis include the application of green methodologies, such as the use of energy-efficient techniques, benign catalysts, and biodegradable composites . The focus is also on solvent selection with an emphasis on water as a renewable and non-toxic medium, and solvent-free conditions . These advancements could lead to more eco-friendly and efficient synthesis methods .
作用机制
Target of Action
Pyrano[2,3-c]pyrazole derivatives, which this compound is a part of, have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . They also exhibit the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .
Biochemical Pathways
Given its potential to inhibit the human chk1 kinase enzyme, it might be involved in cell cycle regulation .
Result of Action
Given its potential biological activities, it might induce cell death in cancer cells, reduce inflammation, or inhibit viral replication .
生化分析
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38 MAP kinase, a protein involved in inflammatory responses and cell differentiation . The nature of this interaction involves binding to the ATP-binding pocket of the kinase, potentially inhibiting its activity. Additionally, this compound has shown affinity for lipid-binding pockets, suggesting its role as an allosteric inhibitor .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38 MAP kinase can lead to altered signaling pathways that affect gene expression related to inflammation and cell differentiation . Furthermore, this compound has demonstrated potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of p38 MAP kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced expression of pro-inflammatory genes and altered cell differentiation processes. Additionally, its binding to lipid-binding pockets suggests a role in modulating membrane-associated signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure can lead to gradual degradation, which may affect its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . This interaction can affect its localization and accumulation, influencing its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes .
属性
IUPAC Name |
2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSPAVQYEMJLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



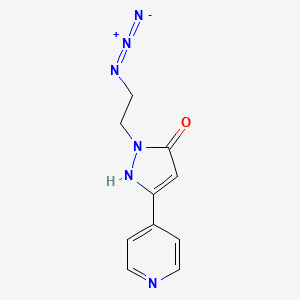
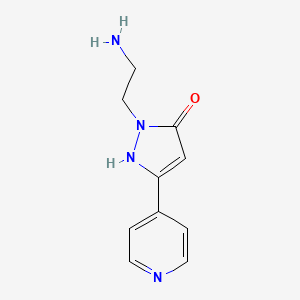
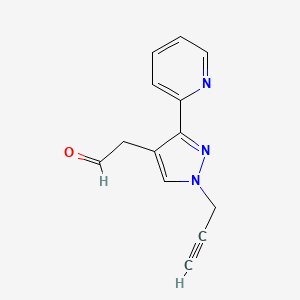
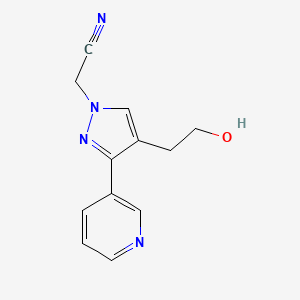
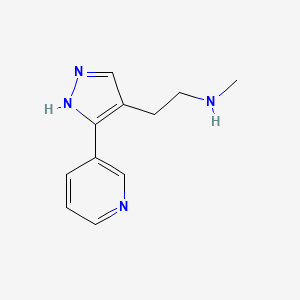
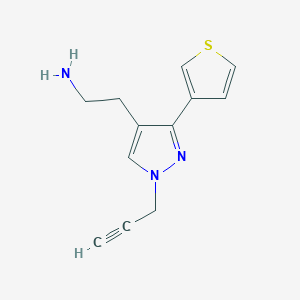
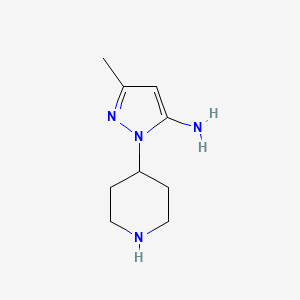
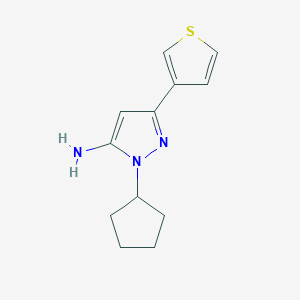


![3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1491241.png)

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)